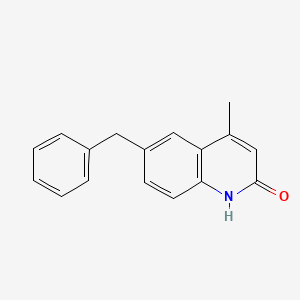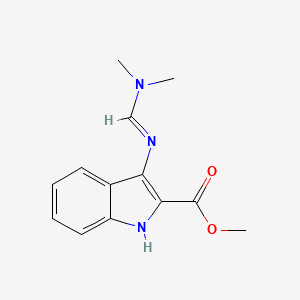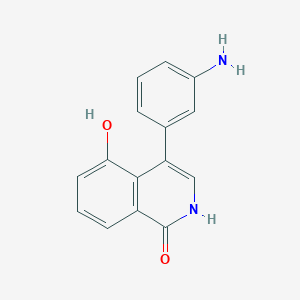![molecular formula C6H3IN2O B15066651 7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)
7-Iodooxazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles . This reaction is usually carried out in the presence of a base and under reflux conditions to facilitate the formation of the oxazolo[4,5-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound either in-stock or through backordered impurities, ensuring a consistent supply for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
7-Iodooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
7-Iodooxazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 7-Iodooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: This compound shares a similar heterocyclic structure but with an imidazole ring instead of an oxazole ring.
Isoxazolo[4,5-b]pyridine: Another related compound with a different arrangement of the nitrogen and oxygen atoms in the ring system.
Uniqueness
7-Iodooxazolo[4,5-c]pyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H3IN2O |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
7-iodo-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3IN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
Clave InChI |
IWGOIBAFPAJAON-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)I)OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)







![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)
![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)

